molecular formula C14H14N4O B2756508 [2-amino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl](phenyl)methanone CAS No. 937604-00-7

[2-amino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl](phenyl)methanone

Cat. No.: B2756508
CAS No.: 937604-00-7
M. Wt: 254.293
InChI Key: OJETVNVGKAYIST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-ylmethanone is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-ylmethanone typically involves the cyclization of 5-acetyl-4-aminopyrimidines. When heated under reflux with sodium methoxide in butanol, these intermediates can be transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The reaction conditions often involve the use of carboxylic anhydrides or acid chlorides to facilitate the cyclization process.

Industrial Production Methods

the general principles of heterocyclic synthesis and the use of scalable reaction conditions such as microwave-assisted synthesis in water with good yields have been explored for similar compounds .

Chemical Reactions Analysis

Types of Reactions

2-amino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating or microwave irradiation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted pyrimidine derivatives .

Scientific Research Applications

2-amino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-ylmethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-ylmethanone involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as tyrosine kinases and cyclin-dependent kinases, which are involved in cell signaling pathways. The compound’s effects are mediated through binding to the active sites of these enzymes, thereby blocking their activity and leading to downstream effects on cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-ylmethanone is unique due to its specific substitution pattern and the presence of an amino group at the 2-position. This structural feature contributes to its distinct biological activities and makes it a valuable compound for further research and development .

Properties

IUPAC Name

(2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c15-14-16-8-11-9-18(7-6-12(11)17-14)13(19)10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJETVNVGKAYIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=C(N=C21)N)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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